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Compound of Interest

Compound Name:
4-(1-methyl-1H-1,2,4-triazol-5-

yl)benzoic acid

CAS No.: 1067613-97-1

Cat. No.: B1428619

Get Quote

A Technical Guide for Medicinal Chemists and Drug Developers

Strategic Rationale: The Hybrid Advantage
In modern medicinal chemistry, the fusion of 1,2,3-triazoles and benzoic acid moieties

represents a strategic "privileged scaffold" approach. This hybrid architecture addresses three

critical bottlenecks in lead optimization: solubility, metabolic stability, and synthetic accessibility.

The Pharmacophore Synergy
1,2,3-Triazole (The Linker & Bioisostere):

Amide Bioisostere: Mimics the topological and electronic features of a trans-amide bond

but is resistant to protease cleavage.

Dipolar Interactions: The high dipole moment (~5 D) allows for strong hydrogen bonding

and dipole-dipole interactions with biological targets.
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-Stacking: The aromatic ring participates in

stacking with phenylalanine, tyrosine, or tryptophan residues in binding pockets.

Benzoic Acid (The Anchor):

Solubility Handle: The carboxylic acid group (

) ensures ionization at physiological pH, improving aqueous solubility—a common failure
point for lipophilic drug candidates.

Salt Bridge Formation: Acts as a critical anchor by forming electrostatic interactions (salt

bridges) with positively charged residues (Arginine, Lysine) in enzyme active sites (e.g.,

PTP1B,

-glucosidase).

Synthetic Accessibility: The "Click" Chemistry
Engine
The primary advantage of this scaffold is the ability to rapidly generate libraries using Copper-

Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is regioselective, yielding

exclusively the 1,4-disubstituted 1,2,3-triazole.

Validated Protocol: CuAAC Synthesis of Triazole-
Benzoic Acid Hybrids
Objective: Synthesis of 4-(4-substituted-1H-1,2,3-triazol-1-yl)benzoic acid.

Reagents:

Azide Precursor: 4-Azidobenzoic acid (prepared from 4-aminobenzoic acid via diazotization).

Alkyne: Terminal alkyne (R-C

CH).

Catalyst:
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(5 mol%).

Reductant: Sodium Ascorbate (10 mol%).

Solvent:

-BuOH :

(1:1 v/v).

Step-by-Step Workflow:

Dissolution: Dissolve 4-azidobenzoic acid (1.0 equiv) and the terminal alkyne (1.0 equiv) in

the

-BuOH/

mixture.

Catalysis: Add sodium ascorbate solution followed immediately by copper sulfate solution.

The reaction mixture typically turns bright yellow or orange.

Reaction: Stir vigorously at room temperature for 6–12 hours. Monitor via TLC (Mobile

phase: DCM/MeOH 9:1).

Work-up:

Precipitation often occurs. Filter the solid.[1]

If no precipitate, dilute with water (50 mL) and extract with ethyl acetate.

Wash organic layer with 5%

(to remove Cu traces) and brine.

Purification: Recrystallization from ethanol is usually sufficient; column chromatography is

rarely needed due to the "click" nature.

Visualization: Synthetic Pathway & Logic
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Figure 1: The convergent synthesis of triazole-benzoic acid hybrids via CuAAC click chemistry

allows for modular modification of the R-group.

SAR Analysis by Therapeutic Area
The structure-activity relationship (SAR) of these hybrids varies significantly depending on the

biological target. Below is a breakdown of the critical substitution patterns.

A. Anticancer Agents (Cytotoxicity)
Target: MCF-7 (Breast), HCT-116 (Colon) cell lines.[2][3] Key Mechanism: Induction of

Apoptosis.[4]
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Structural Feature SAR Insight Impact on Activity

Triazole Isomer 1,2,4-triazole vs 1,2,3-triazole

1,2,4-triazoles often show

superior cytotoxicity in specific

benzoic acid hybrids due to

altered H-bond geometry.

N-1 Phenyl Substituents
Electron-Releasing Groups

(ERGs)

Positive: 4-amino, 4-methoxy,

and 4-methyl groups on the

phenyl ring attached to N-1

enhance potency (

).[3]

N-1 Phenyl Substituents
Electron-Withdrawing Groups

(EWGs)

Negative: Nitro (-

) or Carboxy (-COOH) groups

at this position generally

reduce potency (

).

5-Position (1,2,4-triazole)
Isothiocyanate /

Nitrobenzylidene

Critical: Introduction of these

moieties significantly boosts

cytotoxicity, likely by covalent

modification or strong

-stacking.

Case Study: A 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivative containing an isothiocyanate

group demonstrated an

of 15.6

against MCF-7 cells while maintaining low toxicity against normal RPE-1 cells, suggesting a
favorable therapeutic window [1].

B. Metabolic Disease ( -Glucosidase Inhibitors)
Target:
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-Glucosidase (Type 2 Diabetes management).

Structural Feature SAR Insight Impact on Activity

Benzoic Acid Position Para- vs Meta-

Para-substitution is generally

preferred, allowing the acid to

reach the catalytic Arg/Lys

residues while the triazole sits

in the hydrophobic pocket.

Linker Length Direct vs Alkyl Spacer

Direct attachment of the

triazole to the benzoic acid

phenyl ring is often more rigid

and potent than flexible alkyl

linkers.

Hydrophobic Tail 4-(Trifluoromethyl)phenyl

Adding a hydrophobic tail (e.g.,

-phenyl) to the triazole C-4

position enhances binding

affinity (

) via hydrophobic interactions

[2].

C. Antibacterial Activity
Targets:E. coli, S. aureus.[5][6]

Challenge: Simple triazole-benzoic acid hybrids often show weak antibacterial activity due to

poor permeability across bacterial membranes (especially Gram-negative).

Optimization: Converting the benzoic acid to a hydrazide or Schiff base often improves

activity. However, the free acid is crucial if the target is extracellular or periplasmic.

Solvent Effects: Activity is highly sensitive to formulation; DMSO or Dioxan formulations

show better efficacy than DMF, likely due to bioavailability issues [3].

Molecular Modeling: The Binding Mode
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Understanding the binding mode is essential for rational design. The following diagram

illustrates the consensus binding mode for

-glucosidase inhibitors based on docking studies.

Visualization: Consensus Binding Map
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Figure 2: Consensus binding mode. The benzoic acid anchors the molecule via electrostatic

interactions, while the triazole and R-group exploit hydrophobic pockets.

Future Outlook & Recommendations
Bioisosteric Replacement: Consider replacing the benzoic acid with a tetrazole or acyl

sulfonamide to improve membrane permeability while maintaining acidity.
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Multicomponent Reactions (MCR): Move beyond simple click chemistry. Use Ugi-Click or

Passerini-Click reactions to introduce more diversity at the benzoic acid position.

Toxicity Screening: Early screening on normal cell lines (like RPE-1) is mandatory. The

triazole ring is generally safe, but specific R-groups (like nitro-aromatics) can introduce

genotoxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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